Bromodifluoroacetic acid
Description
Contextualization within Organofluorine Chemistry Research
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a pivotal area of modern chemical research due to the profound effects that fluorine incorporation can have on the physical, chemical, and biological properties of molecules. uzh.ch The introduction of fluorine can alter a molecule's electronics, lipophilicity, and metabolic stability. uzh.chrsc.org
Bromodifluoroacetic acid and its derivatives are important reagents within this field, primarily serving as sources of the difluoromethyl (CF₂H) or difluorocarbene (:CF₂) moiety. rsc.orgfluoromart.comorganic-chemistry.org The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups like carbinol, thiol, and amide groups, making it highly valuable in the design of new molecules. rsc.org The unique reactivity imparted by the bromine and two fluorine atoms makes this compound a versatile tool for the synthesis of a wide array of fluorinated compounds. lookchem.com
Significance in Contemporary Chemical Synthesis and Biological Sciences
The significance of this compound lies in its role as a versatile building block for introducing fluorine into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals. rsc.orgchemimpex.com Its derivatives, such as ethyl bromodifluoroacetate, are key intermediates in numerous synthetic reactions. fluorine1.runbinno.comenamine-genez.com
In chemical synthesis , this compound and its esters are utilized in a variety of reactions, including:
Difluoromethylation and Difluorocyclopropanation: The thermal decomposition of sodium bromodifluoroacetate generates difluorocarbene, which can react with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.org This method is often more efficient than using the chloro-analogue. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions: Ethyl bromodifluoroacetate can participate in palladium-catalyzed reactions with aryl boronic acids to introduce the difluoroacetate (B1230586) group. fluoromart.com
Copper-Catalyzed Reactions: Copper-catalyzed reactions involving this compound derivatives have been developed for N-formylation of amines, deoxytrifluoromethylation of alcohols, and the synthesis of functionalized heterocycles. fluoromart.commdpi.com
Reformatsky-type Reactions: These reagents are employed in Reformatsky-type reactions to create β-hydroxy-α,α-difluoro amides. researchgate.net
In the biological sciences , the incorporation of the difluoromethyl group from this compound derivatives into bioactive molecules is a key strategy in medicinal chemistry. lookchem.com This is because the C-F bond can enhance metabolic stability and the CF₂H group can modulate a compound's binding affinity to biological targets. chemimpex.com For instance, aryl difluoromethyl ethers, synthesized using this compound, are found in several anti-inflammatory drugs and other clinically significant molecules. rsc.org Bromodifluoroacetyl derivatives have also been investigated for their potential as anti-cancer agents.
Historical Development of this compound Research
The exploration of this compound and its derivatives is part of the broader advancement of organofluorine chemistry. Early methods for its synthesis often involved harsh conditions and reagents. For example, the hydrolysis of 1,1-difluorotetrahaloethanes like CF₂BrCFClBr or CF₂BrCBr₂ with oleum (B3057394), often catalyzed by mercury compounds, was a common approach to produce bromodifluoroacetyl halides, which could then be converted to the acid or its esters. fluorine1.rugoogle.com These methods, however, suffered from drawbacks such as low yields and the use of toxic mercury catalysts. google.com
A significant advancement came with the development of methods that avoided these hazardous materials. For instance, a process was developed to convert 1,1-difluoro-1,2-dibromodihaloethane with oleum to the corresponding bromodifluoroacetyl halide, which could then be directly reacted with water or an alcohol. google.comgoogle.com More recent research has focused on developing even milder and more efficient synthetic routes. One such method involves the reaction of tetrafluoroethylene (B6358150) with bromine chloride in chlorosulfonic acid to produce 2-bromotetrafluoroethyl chlorosulfate, which can then be readily converted to this compound derivatives in high yield. fluorine1.ru
The development of new reagents and reaction conditions continues to be an active area of research. For example, sodium bromodifluoroacetate was introduced as an effective difluorocarbene source in 2010, offering advantages over the more traditional sodium chlorodifluoroacetate, such as lower reaction temperatures and easier handling. organic-chemistry.orgresearchgate.net Recent studies have also highlighted the use of this compound for the direct difluoromethylation of phenols, providing a streamlined approach to valuable aryl difluoromethyl ethers. rsc.orgnih.govrsc.org
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 354-08-5 | C₂HBrF₂O₂ | 174.93 | 134 |
| Ethyl bromodifluoroacetate | 667-27-6 | C₄H₅BrF₂O₂ | 202.98 | 111-112 |
| Sodium bromodifluoroacetate | 27824-18-8 | C₂BrF₂NaO₂ | 196.91 | N/A |
| Chlorodifluoroacetic acid | 76-04-0 | C₂HClF₂O₂ | 130.48 | 122 |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl bromodifluoroacetate |
| Sodium bromodifluoroacetate |
| Chlorodifluoroacetic acid |
| 2-Bromotetrafluoroethyl chlorosulfate |
| 1,1-difluoro-1,2-dibromodihaloethane |
| 1,1-difluorotetrabromoethane |
| 1,2-dibromo-tetrafluoroethane |
| bromodifluoroacetyl halide |
| bromodifluoroacetyl fluoride (B91410) |
| bromodifluoroacetyl chloride |
| bromodifluoroacetyl bromide |
| tetrafluoroethylene |
| bromine chloride |
| chlorosulfonic acid |
| oleum |
| mercury(II) oxide |
| aryl boronic acids |
| aryl difluoromethyl ethers |
| cinnamyl bromodifluoroacetate |
| dibromofluoroacetyl fluoride |
| 1,1,2-trifluoro-1,2-dibromo-2-chloroethane |
| methyl bromodifluoroacetate |
| Phenyl bromodifluoroacetate |
| N-formamides |
| difluorinated pseudopeptides |
| gem-difluorocyclopropanes |
| gem-difluorocyclopropenes |
| siloxydifluorocyclopropanes |
| β-hydroxy-α,α-difluoro amides |
| Roflumilast |
| Pantoprazole |
| AZD0780 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378334 | |
| Record name | Bromodifluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-08-5 | |
| Record name | 2-Bromo-2,2-difluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodifluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategies for Bromodifluoroacetic Acid and Its Precursors
Classical and Emerging Synthesis Routes for Bromodifluoroacetic Acid
The synthesis of this compound can be achieved through several pathways, each with distinct advantages and challenges. These routes often begin with readily available halogenated hydrocarbons.
Synthesis via Halogenated Ethanes (e.g., from 1,1-difluorotetrahaloethanes)
A prevalent method for synthesizing this compound derivatives involves the hydrolysis of 1,1-difluorotetrahaloethanes. fluorine1.ru For instance, compounds such as 1,2-dibromo-1,1-difluoro-2,2-dichloroethane (CF₂BrCCl₂Br) can be converted to bromodifluoroacetyl halides using oleum (B3057394) (fuming sulfuric acid). google.comgoogle.com This process typically involves the reaction of the halogenated ethane (B1197151) with oleum containing a high concentration of sulfur trioxide (SO₃), often between 50% and 70%. google.comgoogle.com The reaction is conducted at elevated temperatures, generally between 40°C and 100°C, which allows for the continuous vaporization of the resulting bromodifluoroacetyl halide from the reaction medium. google.com
The intermediate acyl halide is then directly reacted with water to produce this compound or with an alcohol to yield the corresponding ester. google.comgoogle.com This approach is advantageous as it can produce high yields without the need for catalysts and utilizes industrially available starting materials. google.com
Mercury compounds have also been used as catalysts in the hydrolysis of 1,1-difluorotetrahaloethanes like CF₂BrCFClBr, CF₂BrCBr₃, and CF₂BrCF₂Br with oleum. fluorine1.rugoogle.comgoogle.com For example, the hydrolysis of CF₂BrCBr₃ with 30% oleum in the presence of mercuric and mercurous sulfate, followed by reaction with ethanol (B145695), gives ethyl bromodifluoroacetate. google.comgoogle.com Similarly, the decomposition of CF₂BrCFClBr or CF₂BrCF₂Br with 60% oleum has been accomplished using catalysts such as zinc sulfate, copper oxide, manganese oxide, zinc oxide, and iron(III) oxide. google.comgoogle.com
A two-step process starting from tetrafluoroethylene (B6358150) has also been developed. fluorine1.ru Tetrafluoroethylene is first reacted with bromine chloride in chlorosulfonic acid to form 2-bromotetrafluoroethyl chlorosulfate. fluorine1.ru This intermediate is then converted to ethyl bromodifluoroacetate by reaction with ethanol in the presence of a base. fluorine1.ru
| Starting Material | Reagents | Product | Yield | Reference |
| CF₂BrCCl₂Br | 1. Oleum (65% SO₃) 2. Ethanol | Ethyl bromodifluoroacetate | High | google.comgoogle.com |
| CF₂BrCBr₃ | 1. Oleum (30%), HgSO₄, Hg₂SO₄ 2. Ethanol | Ethyl bromodifluoroacetate | 60.5% | google.comgoogle.com |
| BrCF₂CFClBr | 1. Oleum (40%), HgO 2. Ethanol | Ethyl bromodifluoroacetate | - | google.comgoogle.com |
| Tetrafluoroethylene | 1. BrCl, ClSO₃H 2. Ethanol, Triethylamine | Ethyl bromodifluoroacetate | Good | fluorine1.ru |
Preparation from Brominated Acetic Acid and Hydrogen Fluoride (B91410)
An alternative synthesis route starts from brominated acetic acid. In this method, bromoacetic acid (CH₂BrCOOH) is reacted with hydrogen fluoride (HF) to produce fluorobromoacetic acid (CH₂BrCOF). This intermediate is subsequently treated with fluorine gas (F₂) to yield this compound.
Catalytic Distillation Processes in this compound Synthesis
Catalytic distillation has emerged as a process to enhance the synthesis of this compound, leading to improved purity and yield. bakhtiniada.rufluoromart.com This technique has been experimentally studied for the transesterification of methyl and ethyl esters of this compound with trifluoroacetic acid, using sulfuric acid as a catalyst. bakhtiniada.ru The reaction is carried out in the bottom of a distillation column, and by varying the heat duty, this compound with a purity exceeding 97.0 mol% and a product yield of 87.4% has been achieved. bakhtiniada.ru
Synthesis of this compound Derivatives
The carboxyl group of this compound allows for the formation of various derivatives, which are themselves important reagents in organic synthesis.
Esterification Processes (e.g., Ethyl Bromodifluoroacetate)
Ethyl bromodifluoroacetate is a significant derivative and can be synthesized through several esterification methods. A direct approach involves reacting this compound with ethanol in the presence of a catalytic amount of sulfuric acid. The resulting ester can be purified by distillation.
As mentioned previously, a common industrial route involves the reaction of a bromodifluoroacetyl halide, generated in situ from a 1,1-difluorotetrahaloethane, with an alcohol like ethanol. google.comgoogle.com For example, bromodifluoroacetyl halide is continuously extracted from the primary reaction medium and brought into contact with an alcohol at a temperature up to the alcohol's reflux temperature. google.com This method is particularly applicable for producing ethyl bromodifluoroacetate. google.comgoogle.com
Another route to ethyl bromodifluoroacetate involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in sulfolane, which proceeds over 12 hours at 100°C with a 31% yield. wikipedia.org Furthermore, a two-step process starting from tetrafluoroethylene has been shown to be a convenient laboratory-scale synthesis. fluorine1.ru
| Starting Material(s) | Key Reagents/Conditions | Yield | Reference |
| This compound, Ethanol | H₂SO₄ (catalyst) | - | - |
| 1,2-dibromo-1,1-difluoro-2,2-dichloroethane, Ethanol | Oleum (65% SO₃) | High | google.comgoogle.com |
| Ethyl fluorosulfonoxydifluoroacetate, Sodium bromide | Sulfolane, 100°C | 31% | wikipedia.org |
| Tetrafluoroethylene | 1. BrCl, ClSO₃H 2. Ethanol, Triethylamine | Good | fluorine1.ru |
Acyl Halide and Amide Formation
Bromodifluoroacetyl halides, such as the chloride and bromide, are key intermediates in the synthesis of this compound and its esters. google.comgoogle.com Bromodifluoroacetyl chloride has been utilized as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams. wikipedia.org Bromodifluoroacetyl bromide is noted for its high reactivity due to the presence of both bromine and fluorine atoms, which enhances its electrophilicity and makes it suitable for acylation reactions. scbt.com
Bromodifluoroacetamides are another important class of derivatives. nih.govrsc.orgrsc.orgchemrxiv.org They can be synthesized and are used in various reactions, such as the copper-catalyzed [3+1] cyclization with cyclopropenes or diazo compounds to produce α,α-difluoro-β-lactams. nih.govrsc.org They also participate in the zinc-promoted Reformatsky reaction with aldimines to give α,α-difluoro-β-amino amides in good yields. rsc.orgchemrxiv.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its precursors. acs.org Research in this area focuses on developing more environmentally benign and efficient synthetic routes.
One notable green approach involves the use of solvent-free reaction conditions. For instance, the substitution of oleum (sulfuric acid as a solvent) with solvent-free sulfur trioxide for the oxidative dechlorination of 1,1,2-trifluoro-1,2,2-trichloroethane achieves the desired transformation without the production of spent acid, thereby reducing environmental pollution. google.com This method also incorporates the recycling of catalysts, further enhancing its green credentials. google.com
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful green tool in organic synthesis. nottingham.ac.uk This technique has been explored for reactions involving this compound. For example, a photoredox-catalyzed hydrocarboxymethylation of alkenes using this compound as the precursor has been developed. chinesechemsoc.org This method proceeds under mild conditions at room temperature, offering an alternative to classical methods that often require multiple steps and have lower conversion efficiencies. chinesechemsoc.org However, some photoredox methods may still rely on costly iridium-based photocatalysts, which can limit their large-scale applicability. rsc.org
The development of synthetic methods with high atom economy is a core tenet of green chemistry. acs.org Addition reactions, such as the reaction of this compound esters with alkenes, are advantageous as they incorporate most of the atoms from the reactants into the final product, generating minimal waste. google.com This makes them suitable for environmentally friendly, large-scale industrial production. google.com
Furthermore, efforts are being made to replace hazardous reagents used in traditional syntheses. For example, some older methods for preparing this compound precursors involved the use of toxic mercury(II) oxide (HgO), which poses significant environmental risks and complicates industrial scaling. Modern green chemistry approaches actively seek to avoid such toxic materials. A streamlined, single-step approach for the difluoromethylation of phenols using inexpensive this compound demonstrates a move towards more practical and environmentally conscious synthesis. rsc.orgrsc.org
Table 1: Comparison of Synthetic Approaches for this compound & Derivatives
| Feature | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses oleum (fuming sulfuric acid), leading to spent acid waste. google.comgoogle.com | Aims for solvent-free conditions (e.g., using neat sulfur trioxide) or uses safer solvents like water. acs.orggoogle.com |
| Catalysts | May use toxic heavy metals like mercury(II) oxide (HgO). google.com | Employs recyclable catalysts or metal-free systems like photoredox catalysis. google.comnottingham.ac.uk |
| Energy Input | Can require elevated temperatures. | Utilizes ambient temperatures and visible light (photocatalysis). chinesechemsoc.org |
| Byproducts | Can generate significant amounts of waste, such as spent acid. google.com | Designed for high atom economy, minimizing waste generation. acs.orggoogle.com |
| Reaction Steps | May involve multiple steps, including the use of protecting groups. acs.orgchinesechemsoc.org | Focuses on one-pot reactions and avoids derivatization to improve efficiency. rsc.orgresearchgate.net |
Industrial Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of process parameters to ensure safety, efficiency, and cost-effectiveness. chemrxiv.org
A key consideration for industrial scale-up is the choice of reactor configuration. Continuous-flow systems are often preferred over batch reactors for large-scale production. cambrex.comlookchem.com Continuous-flow reactors, such as continuous stirred-tank reactors (CSTRs), offer better control over reaction parameters, improved heat transfer, and enhanced safety. cambrex.com For the oleum-mediated synthesis, using a continuous-flow system with distillation columns can outperform batch reactors by effectively minimizing the retrograde condensation of sulfur trioxide.
Material compatibility is another critical factor. The corrosive nature of reagents like oleum, sulfur trioxide, and hydrobromic acid necessitates the use of corrosion-resistant reactors. apolloscientific.co.uk Glass-lined reactors are often employed to withstand the harsh acidic conditions.
Process optimization is crucial for maximizing yield and purity while minimizing costs. In the synthesis from 1,1-difluoro-1,2-dibromodihaloethanes, the reaction temperature is typically maintained between 40°C and 100°C at atmospheric pressure. google.com This allows for the continuous vaporization and extraction of the bromodifluoroacetyl halide product from the reaction medium. google.com Subsequent hydrolysis or alcoholysis must also be controlled; for instance, maintaining the hydrolysis reactor at 25°C helps prevent side reactions.
Purification of the final product is a significant step in the industrial process. Liquid-liquid extraction is a common method, with solvents like isopropyl ether being favored due to their ability to selectively partition this compound, achieving high recovery efficiency. To achieve high purity (≥99%), purification steps may include the use of sodium sulfite (B76179) to reduce residual bromine, which is a potential impurity from incomplete reactions.
Waste management and reagent recycling are also vital for sustainable and economical industrial production. Methods that allow for the recycling of catalysts and the avoidance of large volumes of toxic waste are increasingly being adopted. google.com The development of a "temperature oscillation method" has been reported as an environment-friendly technique that reduces production costs for related compounds. google.com The challenges in scaling up production include the high cost of certain fluorinating reagents, the need for specialized equipment, and the stringent safety standards required for handling hazardous materials. chemrxiv.org Despite these challenges, the industrial production of this compound is established, with some suppliers indicating a production capacity of up to 100 metric tons per month. lookchem.com
Table 2: Key Parameters for Industrial Scale-Up of this compound Production
| Parameter | Consideration | Details |
|---|---|---|
| Reactor Type | Continuous vs. Batch | Continuous-flow systems (e.g., CSTRs with distillation columns) are preferred for better control and efficiency. cambrex.com |
| Materials of Construction | Corrosion Resistance | Glass-lined reactors are necessary to handle corrosive reagents like oleum and SO₃. |
| Reaction Temperature | Process Control | Typically 40°C - 100°C for the main reaction; hydrolysis controlled at ~25°C to prevent side reactions. google.com |
| Pressure | Safety and Efficiency | Reactions are often carried out at atmospheric pressure. google.com |
| Purification Method | Product Isolation | Liquid-liquid extraction using solvents like isopropyl ether (92-95% recovery); use of sodium sulfite to remove bromine impurities. |
| Yield & Purity | Economic Viability | The oleum-mediated route can achieve yields up to 80% and purity of ≥99%. |
| Waste Management | Environmental & Cost | Focus on catalyst recycling and avoiding spent acid production by using solvent-free reagents. google.com |
Chemical Reactivity and Mechanistic Studies of Bromodifluoroacetic Acid and Its Derivatives
Role as a Difluorocarbene Precursortcichemicals.comresearchgate.net
Bromodifluoroacetic acid and its derivatives are well-established precursors for generating difluorocarbene (:CF₂), a highly reactive intermediate for introducing difluoromethylene (-CF₂-) groups into organic molecules. researchgate.netresearchgate.net Difluorocarbene is a moderately electrophilic species that readily reacts with electron-rich substrates. cas.cn
Salts of this compound, such as sodium bromodifluoroacetate (BrCF₂COONa), are effective reagents for the generation of difluorocarbene. researchgate.net This process typically involves the thermal decarboxylation of the salt. researchgate.net For instance, heating sodium bromodifluoroacetate in a solvent like diglyme (B29089) at temperatures around 150°C leads to the formation of difluorocarbene. researchgate.net This carbene can then be trapped in situ by various alkenes to form gem-difluorocyclopropanes in high yields. researchgate.net
Compared to its chloro-analogue, sodium chlorodifluoroacetate (ClCF₂COONa), sodium bromodifluoroacetate is often more efficient and easier to handle, as it is less hygroscopic and generates difluorocarbene under milder conditions. researchgate.netgoogle.com This allows for the difluorocyclopropanation of a wider range of substrates, including those that are thermally sensitive. researchgate.netgoogle.com
Table 1: Comparison of Difluorocarbene Precursors for the Difluorocyclopropanation of 1,1-Diphenylethylene (B42955) researchgate.net
| Precursor | Temperature (°C) | Yield (%) |
| Sodium bromodifluoroacetate | 150 | 99 |
| Sodium chlorodifluoroacetate | 180 | Lower Yields |
This table is based on data reported for the reaction with 1,1-diphenylethylene in diglyme. researchgate.net
The utility of this compound derivatives extends to ethyl bromodifluoroacetate (BrCF₂CO₂Et), which can also serve as a difluorocarbene source. mdpi.comresearchgate.net This reaction is typically promoted by a base, such as lithium hydroxide (B78521) or cesium carbonate, and proceeds through the in situ hydrolysis of the ester followed by decarboxylation and debromination. researchgate.net
The generation of difluorocarbene from bromodifluoroacetate salts or esters follows a well-defined mechanistic pathway. mdpi.comresearchgate.netresearchgate.net The process is initiated by the loss of a carboxyl group (decarboxylation) from the bromodifluoroacetate anion (BrCF₂COO⁻) to form a bromodifluoromethyl anion (BrCF₂⁻). researchgate.netcas.cn This intermediate is unstable and rapidly eliminates a bromide ion (debromination) to yield the singlet difluorocarbene (:CF₂). mdpi.comresearchgate.netcas.cn
The general mechanism is as follows:
Deprotonation/Salt Formation: In the case of the acid or ester, a base is required to form the carboxylate salt in situ. researchgate.net
Decarboxylation: The bromodifluoroacetate anion loses CO₂. BrCF₂COO⁻ → [BrCF₂⁻] + CO₂
Debromination (α-elimination): The resulting bromodifluoromethyl anion eliminates a bromide ion to form difluorocarbene. [BrCF₂⁻] → :CF₂ + Br⁻
This tandem decarboxylation-debromination sequence makes this compound and its derivatives reliable sources of difluorocarbene for various synthetic applications, including the synthesis of gem-difluorocyclopropanes and the difluoromethylation of nucleophiles. researchgate.netresearchgate.net
Generation of Difluorocarbene from this compound Salts
Radical Reactions Initiated by this compound Derivativesmdpi.comnih.govchemrxiv.org
Derivatives of this compound are effective precursors for generating difluoroalkyl radicals, which can participate in a range of radical-mediated transformations, including addition and cyclization reactions. mdpi.comnih.govchemrxiv.org These reactions are often catalyzed by transition metals, particularly copper. mdpi.comnih.gov
The key step in initiating radical reactions with this compound derivatives is the generation of a difluoroalkyl radical (•CF₂R). This is commonly achieved through a single electron transfer (SET) process. mdpi.comnih.gov In copper-catalyzed systems, a Cu(I) species acts as the electron donor. mdpi.com The Cu(I) complex transfers a single electron to the ethyl bromodifluoroacetate substrate, leading to the cleavage of the carbon-bromine bond. mdpi.comnih.gov This SET process generates a difluoroacetyl radical (•CF₂CO₂Et) and a Cu(II) species. mdpi.com
The SET-initiated radical generation can be summarized as: Cu(I) + BrCF₂CO₂R → [Cu(I)---BrCF₂CO₂R] → •CF₂CO₂R + Cu(II)Br
This radical generation method is central to numerous copper-catalyzed reactions, including difluoroalkylation and cyclization processes. mdpi.comnih.gov Mechanistic investigations, including radical trapping experiments, have confirmed the involvement of these radical intermediates. mdpi.com Photoredox catalysis, using visible light and a suitable photocatalyst, can also induce SET to generate radical species from this compound derivatives. rsc.orgresearchgate.net
Once generated, the difluoroalkyl radical can undergo addition to unsaturated systems like alkenes and alkynes. mdpi.comnih.gov This initial addition creates a new radical intermediate, which can then be trapped or participate in subsequent cyclization reactions to form various heterocyclic and carbocyclic structures. mdpi.comnih.govacs.org
Copper-catalyzed reactions have been developed for various transformations:
Intramolecular Oxydifluoroalkylation: Hydroxyl-containing alkenes can undergo cyclization with ethyl bromodifluoroacetate to form fluoroalkylated tetrahydrofurans. mdpi.com
Difluoroalkylation of Alkenyl Carboxylic Acids: This reaction yields high-value lactones containing a CF₂ group. mdpi.comnih.gov
Bromodifluoroacetylation Cyclization: The reaction of this compound derivatives with certain substrates can trigger radical addition/cyclization/bromination sequences to yield functionalized heterocycles with vinyl C-bromine bonds. mdpi.comnih.gov
Multicomponent Reactions: this compound derivatives can act as a C1-synthon in photoinduced multicomponent reactions to construct complex heterocyclic systems like pyrimido[1,2-b]indazole derivatives. acs.org
Table 2: Examples of Radical Cyclization Reactions with this compound Derivatives mdpi.comnih.gov
| Substrate Type | Product Type | Catalyst System |
| Hydroxyl-containing Alkenes | Fluoroalkylated Tetrahydrofurans | Copper(I) |
| Alkenyl Carboxylic Acids | Difluoroalkyl Lactones | Copper(I) |
| Amine-containing Olefins | Difluorinated Nitrogen Heterocycles | Copper(I) |
| Biaryl Ynones | Difluoromethylated Spiro[5.5]trienones | Copper(I) |
These radical-based methods provide a powerful strategy for synthesizing complex fluorine-containing molecules under relatively mild conditions. mdpi.comnih.gov
Single Electron Transfer (SET) Mechanisms
Nucleophilic and Electrophilic Reactivity Profilesresearchgate.netfluoromart.com
This compound and its derivatives exhibit a versatile reactivity profile, capable of acting as both electrophiles and precursors to nucleophilic or electrophilic species. cymitquimica.comresearchgate.netfluoromart.com The presence of the electron-withdrawing fluorine atoms and the bromine leaving group makes the carbonyl carbon and the α-carbon susceptible to attack. cymitquimica.com
Ethyl bromodifluoroacetate, in particular, demonstrates a notable "triple mode of alkylation," where its reaction pathway is dependent on the nature of the nucleophile and the base employed. researchgate.netfluoromart.com
Difluorocarbene Precursor (Electrophilic Carbene): With soft nucleophiles like tosyl-protected anilines or electron-deficient phenols, and in the presence of bases like lithium hydroxide or cesium carbonate, ethyl bromodifluoroacetate acts as a source of electrophilic difluorocarbene, leading to N- or O-difluoromethylation. researchgate.net This proceeds via the hydrolysis/decarboxylation/debromination pathway described previously. researchgate.net
N-Ethylation (Electrophilic Ester): When a different base, such as 4-N,N-dimethylaminopyridine (DMAP), is used with tosyl-protected anilines, the reaction pathway shifts. Instead of hydrolysis, a nucleophilic attack occurs at the ethyl group of the ester, resulting in N-ethylation of the amine. researchgate.net
S-(ethoxycarbonyl)difluoromethylation (Electrophilic α-carbon): With highly nucleophilic species like thiophenols, a direct Sₙ2 attack on the α-carbon occurs, displacing the bromide ion. researchgate.net This reaction is rapid and precedes ester hydrolysis, leading to the formation of an S-(ethoxycarbonyl)difluoromethylated product. researchgate.net
This divergent reactivity highlights the compound's electrophilic character at multiple sites. researchgate.net Furthermore, this compound itself can undergo typical carboxylic acid reactions, such as forming salts and esters. cymitquimica.com The bromine atom can also be replaced in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound and its derivatives are susceptible to nucleophilic substitution reactions, where the bromine atom, acting as a leaving group, is displaced by a nucleophile. cymitquimica.com This reactivity is fundamental to many of its applications in organic synthesis. For instance, the cesium salt of this compound (BrCF2CO2Cs) can react with phenolates and thiophenolates, leading to the formation of difluoromethylated products. rsc.org Mechanistically, these reactions can proceed through different pathways depending on the nucleophile and reaction conditions. While some transformations follow a classic SN2 mechanism, others may involve radical pathways, especially under photolytic conditions where the generation of CF2 radicals can occur. The reactivity of ethyl bromodifluoroacetate, an ester derivative, showcases this diversity. It can undergo N- or O-difluoromethylation with certain nucleophiles, while with others, it can lead to N-ethylation or S-(ethoxycarbonyl)difluoromethylation. researchgate.net
A notable application of this reactivity is in the synthesis of N-formamides from various amines using ethyl bromodifluoroacetate in the presence of a copper catalyst. fluoromart.compeeref.com This transformation proceeds through a tandem sequence of amination, hydrolysis, and decarboxylation. peeref.com
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis has significantly expanded the utility of this compound and its derivatives, enabling a wide range of important chemical transformations. mdpi.com Catalysts based on palladium, copper, and other metals have been successfully employed in various difluoroalkylation and cross-coupling reactions. fluoromart.commdpi.comnih.gov
Palladium-Catalyzed Reactions (e.g., Difluoromethylation of Aryl Boronic Acids)
Palladium catalysts are highly effective in promoting the difluoromethylation of aryl boronic acids and their derivatives using this compound derivatives. fluoromart.comnih.gov This method provides a direct route to aryldifluoromethylated compounds, which are valuable in drug discovery and development. nih.govresearchgate.net The reaction typically involves the cross-coupling of an aryl boronic acid with a bromodifluoroacetate, such as ethyl bromodifluoroacetate. rsc.orgnih.gov Mechanistic investigations suggest that these reactions may proceed through a single electron transfer (SET) pathway. nih.govresearchgate.net
Recent advancements have focused on developing more efficient and practical protocols. For example, the ex-situ generation of difluoroiodomethane (B73695) (DFIM) from this compound and sodium iodide, followed by its immediate use in a palladium-catalyzed difluoromethylation of aryl boronic acids, has been reported. au.dkau.dk This two-chamber reactor setup allows for the use of near stoichiometric amounts of the difluoromethylating agent. au.dkau.dk Furthermore, a two-step, one-pot procedure for the C-H borylation of (hetero)arenes followed by palladium-catalyzed difluoromethylation has been developed, offering excellent site-selectivity. rsc.org
| Aryl Boronic Acid Derivative | Difluoromethylating Agent | Catalyst/Conditions | Product | Key Finding |
|---|---|---|---|---|
| (Hetero)arylboronic acids and esters | Chlorodifluoromethane | Pd-catalyst | (Hetero)aryldifluoromethane | Demonstrates the use of a gaseous difluorocarbene source. rsc.org |
| Aryl boronic acids | Ethyl bromodifluoroacetate | Pd-catalyst | Aryldifluoromethyl acetate | Broad substrate scope and good functional group tolerance. rsc.org |
| Aryl boronic acids | BrCF₂P(O)(OEt)₂ | Pd-catalyst | Difluoromethylated/tetrafluoroethylated arenes and ketones | Controllable reaction affording four distinct product types. rsc.org |
| Aryl boronic acids and derivatives | ICF₂H (generated ex-situ from this compound) | Pd-catalyst, two-chamber reactor | Aryldifluoromethane | Efficient generation and use of the difluoromethylating agent. au.dkau.dk |
Copper-Catalyzed Reactions (e.g., Difluoroalkylation, N-Formylation)
Copper catalysts have proven to be versatile in mediating reactions involving this compound and its derivatives, leading to various difluoroalkylated products and N-formamides. fluoromart.commdpi.com
Difluoroalkylation: Copper-catalyzed difluoroalkylation reactions often utilize derivatives of this compound, such as ethyl bromodifluoroacetate, to introduce the CF2 group into various organic molecules. mdpi.com These reactions can proceed through radical pathways, where the copper catalyst facilitates the generation of a difluoroalkyl radical. mdpi.com For instance, the copper-catalyzed reaction of this compound derivatives with alkenyl carboxylic acids leads to the formation of difluoroalkylated lactones. mdpi.com Similarly, the C-H difluoroalkylation of aldehyde hydrazones with functionalized difluoromethyl bromides can be achieved under copper catalysis. acs.orgacs.org
N-Formylation: A notable application of copper catalysis is the N-formylation of amines using ethyl bromodifluoroacetate. fluoromart.compeeref.com This reaction provides a smooth and efficient method for the synthesis of N-formamides from a wide range of primary, secondary, and cyclic arylamines, as well as aliphatic amines, in moderate to excellent yields. peeref.com The process involves a tandem amination/hydrolysis/decarboxylation sequence. peeref.com
| Substrate | Reagent | Catalyst | Product Type | Key Feature |
|---|---|---|---|---|
| Amines (primary, secondary, cyclic aryl, aliphatic) | Ethyl bromodifluoroacetate | Copper | N-formamides | Tandem amination/hydrolysis/decarboxylation. peeref.com |
| Alkenyl carboxylic acids | This compound derivatives | Copper(I) | Difluoroalkyl lactones | Proceeds via a likely free-radical pathway. mdpi.com |
| Aldehyde hydrazones | Functionalized difluoromethyl bromides | Copper(II) | α,α-difluoro-β-keto hydrazones | Direct C-H difluoroalkylation. acs.org |
| Alcohols | Phenyl bromodifluoroacetate | Copper(I) | Trifluoromethanes | Catalytic one-step deoxytrifluoromethylation. kuleuven.be |
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for activating this compound and its derivatives under mild conditions, enabling a variety of transformations. chinesechemsoc.orgchinesechemsoc.org This approach typically involves the use of a photocatalyst, often an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate single-electron transfer processes. rsc.orgchinesechemsoc.org
In a typical photoredox cycle involving this compound, the excited state of the photocatalyst can be quenched by the cesium salt of this compound (BrCF2CO2Cs). rsc.org This leads to the generation of a difluorocarbene species, which can then react with various nucleophiles. rsc.org Alternatively, photoredox catalysis can be used to generate difluoroalkyl radicals from this compound derivatives. mdpi.com For example, the combination of a copper catalyst and an iridium photocatalyst can promote the reaction of ethyl bromodifluoroacetate with alkenes and boronic acids. mdpi.com
A significant application of this methodology is the hydrocarboxymethylation of alkenes using this compound in the presence of an iridium photocatalyst and a hydrogen atom donor. chinesechemsoc.orgchinesechemsoc.org This reaction provides a direct and mild route to a range of aliphatic carboxylic acids. chinesechemsoc.orgchinesechemsoc.org
Computational Chemistry in Elucidating Reaction Pathways and Designing Catalysts
Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of reactions involving this compound and for the rational design of new catalysts and reaction conditions. rsc.orgcatalysis.blog Methods such as Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, which helps in identifying transition states and reaction intermediates. catalysis.blog
By modeling reaction pathways, computational studies can provide valuable insights that complement experimental findings. For instance, quantum chemical calculations can be used to predict the feasibility of different reaction pathways, such as nucleophilic substitution versus radical-mediated processes. In the context of transition metal catalysis, computational modeling can help elucidate the role of the metal center and ligands in the catalytic cycle. rsc.org This understanding is crucial for optimizing existing catalytic systems and for the in-silico design of more efficient and selective catalysts.
For example, computational studies have been used to investigate the mechanism of palladium-catalyzed difluoromethylation reactions, supporting the proposed single electron transfer pathway. rsc.org Similarly, in photoredox catalysis, computational modeling can help to understand the energetics of the electron transfer steps and the subsequent radical reactions. rsc.org The artificial force induced reaction (AFIR) method is a powerful tool for exploring reaction pathways and has been used to predict the products of complex reactions. rsc.org
Quantum Chemical Calculations for Reaction Prediction
Quantum chemical calculations have become indispensable for analyzing and predicting reaction mechanisms. rsc.orgnih.gov These computational methods can estimate chemical reaction pathways, including the energies of transition states and equilibrium structures, allowing researchers to predict unknown reactions and optimize known ones before undertaking extensive experimental work. rsc.orgnih.gov
One of the advanced techniques in this field is the use of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method. rsc.org This approach systematically explores potential reaction pathways by applying a virtual force in quantum chemical calculations to guide the system from reactants to products. rsc.org By combining this with kinetic simulations, it's possible to predict not only the potential products of a reaction but also their expected yields under specific conditions. rsc.org
A notable application of this predictive power was demonstrated in a study exploring the synthesis of difluoroglycine. rsc.org Quantum chemical calculations were employed to investigate the possible reaction pathways involving ammonia, a difluorocarbene precursor (the bromodifluoromethyl anion), and carbon dioxide. The calculations, using the AFIR method followed by kinetic modeling, predicted the formation of difluoroglycine with a computational yield of 69.6%. Crucially, the calculations also predicted the formation of this compound as a significant side product with a yield of 29.3%. rsc.org This ability to foresee potential side products is invaluable for optimizing reaction conditions to favor the desired product. rsc.org
Table 1: Predicted Product Yields in the Computational Study of Difluoroglycine Synthesis
| Predicted Product | Computational Yield (%) |
|---|---|
| Difluoroglycine | 69.6 |
| This compound | 29.3 |
Data sourced from a study utilizing the Artificial Force Induced Reaction (AFIR) method and rate constant calculations to predict reaction outcomes. rsc.org
This example underscores the capability of quantum chemical calculations to provide detailed mechanistic insights and to quantitatively predict the outcomes of complex reactions involving precursors to this compound. rsc.org Such computational foresight is instrumental in guiding the development of new, efficient synthetic routes. rsc.org
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.infomdpi.com In the realm of chemistry, DFT has become a fundamental tool for understanding and predicting chemical reactivity. d-nb.infofrontiersin.org It provides a framework for calculating various molecular properties and reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which help to rationalize and predict the behavior of molecules in chemical reactions. mdpi.comfrontiersin.orgnih.gov The Fukui function, another DFT-derived concept, is particularly important for identifying the most reactive sites within a molecule. d-nb.info
The reactivity of this compound and its derivatives is often harnessed in reactions that proceed through radical intermediates. For instance, copper-catalyzed reactions of this compound derivatives can generate difluoroalkyl radicals. mdpi.com These radicals can then participate in a variety of transformations, including addition, cyclization, and bromination sequences to form complex heterocyclic structures. mdpi.com While experimental mechanistic studies, such as those involving radical scavengers, can suggest the involvement of radicals, DFT calculations can provide a more detailed picture.
Computational studies, often employing DFT, are used to explore the feasibility of proposed reaction mechanisms. For example, in a photoredox-catalyzed cyclization of bromodifluoroethylamines, computational studies using the wB97X-D/6-31G* theoretical model were performed to probe competing reaction pathways. nottingham.ac.uk These calculations revealed large energy barriers for potential side reactions, such as 1,4- and 1,6-hydrogen atom transfer (HAT) pathways, thereby supporting the observed reaction outcome. nottingham.ac.uk
Similarly, DFT calculations can elucidate the energetics of different cyclization pathways. In one study, calculations at the M06-2X/6–311+G(2df,p)//M06-L/6-31G(d) level of theory were used to confirm that the transition state free energy for a 5-exo cyclization is significantly higher than that for a 6-exo cyclization, explaining the observed product selectivity. conicet.gov.ar
Table 2: Application of DFT in Mechanistic Studies of this compound Derivative Reactions
| Reaction Type | System Studied | Computational Method/Model | Key Finding from DFT |
|---|---|---|---|
| Photoredox Radical Cyclization | Bromodifluoroethylamines | wB97X-D/6-31G* | High energy barriers for competing 1,4- and 1,6-HAT pathways confirmed the favorability of the desired cyclization. nottingham.ac.uk |
| Radical Cyclization | Comparison of propyl vs. butyl radicals | M06-2X/6–311+G(2df,p)//M06-L/6-31G(d) | The free energy for the 5-exo cyclization transition state was found to be much higher than for the 6-exo cyclization, explaining product selectivity. conicet.gov.ar |
Applications and Functionalization Strategies of Bromodifluoroacetic Acid in Advanced Organic Synthesis
Building Block in Pharmaceutical Development and Drug Discovery
Bromodifluoroacetic acid is a pivotal building block in the pharmaceutical industry, contributing significantly to the synthesis of novel drug candidates. lookchem.com The incorporation of fluorine-containing groups, such as the difluoromethyl group, into organic molecules can dramatically alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making this compound a valuable tool for medicinal chemists. rsc.orgchemrxiv.org Its utility spans from the creation of new fluorinated bioactive compounds to the structural modification of existing drugs. lookchem.comrsc.org
The synthesis of fluorinated bioactive molecules is a cornerstone of modern drug discovery, and this compound serves as an essential source of fluorine. rsc.orgchemrxiv.org The presence of fluorine atoms can lower the basicity of amines and modulate properties like toxicity and lipophilicity, which are critical for developing effective therapeutic agents. rsc.orgchemrxiv.org
One key application is in the synthesis of aryl difluoromethyl ethers (OCF2H), a privileged functional group found in several blockbuster pharmaceuticals. rsc.org A streamlined, single-step approach uses this compound to convert a wide range of phenols into structurally diverse OCF2H-containing building blocks. rsc.orgrsc.org This method is notable for its broad functional group compatibility. rsc.org Examples of prominent drugs containing the OCF2H motif include the anti-inflammatory agent Roflumilast and the proton-pump inhibitor Pantoprazole. rsc.org
Furthermore, this compound is employed in the modular synthesis of complex fluorinated nitrogen-containing heterocycles. rsc.orgchemrxiv.org For instance, it is used as the fluorine source in a two-step, modular synthesis to create cyclic β-fluoroalkyl amines, which are valuable structures in medicinal chemistry due to fluorine's ability to tune conformation and bioavailability. rsc.orgchemrxiv.org This approach avoids the use of more hazardous fluorinating reagents. rsc.org
The table below summarizes key research findings on the synthesis of fluorinated molecules using this compound.
| Product Type | Starting Materials | Key Features of Synthesis | Source(s) |
| Aryl Difluoromethyl Ethers | Phenols, this compound | Single-step reaction, broad functional group compatibility. rsc.orgrsc.org | rsc.orgrsc.org |
| Cyclic β-Fluoroalkyl Amines | Primary Amines, Aldehydes, this compound | Modular two-step synthesis via photoredox catalysis. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |
| gem-Difluorinated Cyclopropanes | Alkenes, Sodium Bromodifluoroacetate | Biocatalytic approach with engineered myoglobin (B1173299) catalysts for high stereoselectivity. nih.gov | nih.gov |
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the rapid modification of complex molecules to optimize their pharmacological profiles. This compound has proven to be an exceptionally useful reagent for this purpose. rsc.orgchemrxiv.org It enables the direct introduction of difluoromethyl groups into advanced drug intermediates and existing drug molecules, facilitating structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.orgchemrxiv.org
A recently developed platform demonstrates the N-difluoromethylative dearomatization of N-heterocycles using inexpensive this compound at room temperature. chemrxiv.orgchemrxiv.org This transition-metal-free method is highly chemoselective, scalable, and has been successfully applied to the late-stage diversification of 18 commercial drug molecules. chemrxiv.orgchemrxiv.org The process works by forming an N-difluoromethylquinolinium salt intermediate through nucleophilic substitution, followed by decarboxylation. chemrxiv.org
Similarly, a photocatalytic method has been developed for the C2-alkylation of tryptophan residues in complex peptides using radical precursors derived from this compound. researchgate.net This visible-light-mediated reaction is operationally simple and tolerates diverse functionality, showcasing its potential for modifying peptides of biological significance. researchgate.net
| Drug/Molecule Class | Transformation | Reagent System | Key Outcome | Source(s) |
| N-Heterocycles (18 commercial drugs) | N-difluoromethylative dearomatization | This compound, K2CO3 | Creation of complex Het-NCF2H products with new functional groups. chemrxiv.orgchemrxiv.org | chemrxiv.orgchemrxiv.org |
| Peptides (containing Tryptophan) | C2-alkylation | This compound-derived radicals, photocatalyst | Late-stage modification of complex peptides under mild conditions. researchgate.net | researchgate.net |
| Phenols (including lignin-derived) | O-difluoromethylation | This compound | Effective late-stage diversification to produce aryl difluoromethyl ethers. rsc.orgrsc.org | rsc.orgrsc.org |
Synthesis of Fluorinated Bioactive Molecules
Reagent in Agrochemical Research
The unique properties imparted by fluorine are also highly sought after in the agrochemical sector. rsc.orgchemrxiv.org Fluorinated compounds often exhibit enhanced efficacy and stability, leading to the development of more potent herbicides and pesticides. researchgate.net this compound and its derivatives serve as key reagents in the synthesis of these advanced agrochemicals. rsc.orgchemrxiv.org
The difluoromethyl group (CF2H), in particular, has attracted considerable attention in agrochemical design. researchgate.net It can act as a lipophilic hydrogen bond donor and a bioisostere of functional groups like thiol or hydroxyl groups, potentially enhancing the biological activity of a pesticide or herbicide. researchgate.net Methods that enable the direct conversion of common functional groups, such as alcohols, into fluorinated motifs using reagents derived from this compound are valuable for the efficient discovery of new agrochemicals. kuleuven.be For example, a copper-catalyzed deoxytrifluoromethylation reaction using phenyl bromodifluoroacetate streamlines access to biologically active molecules relevant to agricultural chemists. kuleuven.be
Precursor for Specialty Chemicals and Materials
Beyond its roles in life sciences, this compound is a precursor for a variety of specialty chemicals and materials. lookchem.comorganic-chemistry.org Its reactivity allows it to be used in the synthesis of fluorinated polymers and other materials that may exhibit enhanced chemical resistance and thermal stability. organic-chemistry.org
A significant application of this compound is in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes. organic-chemistry.orgresearchgate.net These small, strained rings containing two fluorine atoms on the same carbon are important structural motifs in bioactive molecules and liquid crystalline materials. organic-chemistry.org
The synthesis is typically achieved by using sodium bromodifluoroacetate (BrCF2CO2Na), which is prepared from this compound. organic-chemistry.org This salt serves as an efficient difluorocarbene (:CF2) source under mild conditions. organic-chemistry.orgresearchgate.net The generated difluorocarbene then undergoes cycloaddition reactions with various alkenes and alkynes to produce the desired fluorinated cyclopropanes and cyclopropenes in high yields. organic-chemistry.org This method offers several advantages over using the chloro-analogue (ClCF2CO2Na), including lower reaction temperatures and easier handling due to its non-hygroscopic nature. organic-chemistry.orgresearchgate.net The protocol has been successfully applied to a range of substrates, including terminal and internal alkynes, to create gem-difluorocyclopropenes. organic-chemistry.org
The table below details the synthesis of gem-difluorocyclopropanes from various alkenes.
| Alkene Substrate | Reagent System | Temperature (°C) | Yield (%) | Source(s) |
| 1,1-Diphenylethene | BrCF2CO2Na, Diglyme (B29089) | 150 | 99 | researchgate.net |
| Styrene | BrCF2CO2Na, Diglyme | 150 | 95 | researchgate.net |
| (E)-Stilbene | BrCF2CO2Na, Diglyme | 150 | 98 | researchgate.net |
| Allyl Acetate | BrCF2CO2Na, Diglyme | 150 | 93 | researchgate.net |
| Vinyl Pinacol Borane | BrCF2CO2Na, Diglyme | 150 | 96 | researchgate.net |
This compound derivatives are also precursors for producing fluorinated sulfonic acid salts. google.com These salts can function as photoacid generators in materials science or as components of solid polymer electrolytes. google.com
A patented process describes the production of 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salts. The synthesis begins with the reduction of a this compound derivative to produce 2-bromo-2,2-difluoroethanol. google.com This alcohol intermediate then undergoes a sequence of esterification, sulfination, and oxidation to yield the final sulfonic acid salt. google.com This process allows for the convenient, high-yield production of these valuable fluorine-containing sulfonic acid onium salts on an industrial scale. google.com Sulfonic acid salts are widely used in the pharmaceutical industry to improve the properties of active pharmaceutical ingredients, and having fluorinated versions expands the toolbox for materials and drug development. nih.gov
Synthesis of Fluorinated Cyclopropanes and Cyclopropenes
Difluoromethylation Strategies utilizing this compound
This compound serves as an efficient precursor for the difluoromethyl group in various organic transformations. Its utility stems from its commercial availability and role in generating key reactive intermediates for difluoromethylation.
Accessing Aryl Difluoromethyl Ethers
A significant application of this compound is in the synthesis of aryl difluoromethyl ethers (ArOCF2H), which are prevalent in many blockbuster pharmaceuticals. rsc.org A streamlined, one-step method has been developed for the difluoromethylation of a wide range of phenols using the inexpensive this compound. rsc.orgrsc.org This approach demonstrates broad functional group compatibility, making it suitable for the late-stage diversification of complex molecules, including lignin-derived monomers. rsc.org The reaction generally proceeds through the in-situ generation of difluorocarbene (:CF2) from this compound in the presence of a base. The nucleophilic phenolate (B1203915) ion then attacks the electrophilic difluorocarbene to form the desired aryl difluoromethyl ether. rsc.org This method has been successfully applied to phenols containing sensitive functionalities like thiazole, azo, and amide groups, yielding the corresponding ethers in good to excellent yields. rsc.org
An expedient method for the ex-situ generation of difluoroiodomethane (B73695) (DFIM) from this compound and sodium iodide has also been reported. This DFIM is then used in a palladium-catalyzed difluoromethylation of aryl boronic acids and their derivatives, providing another route to aryl difluoromethyl ethers. au.dk
Dearomative Difluoromethylation of N-Heterocycles
A novel and broadly applicable technique for the dearomative difluoromethylation of various N-heterocyclic substrates has been established using this compound. chemrxiv.org This transition metal-free method operates at room temperature with potassium carbonate (K2CO3) as the base, producing a diverse range of complex N-difluoromethylated heterocycles (Het−NCF2H) that were previously difficult to access. chemrxiv.orgchemrxiv.org This strategy is scalable and tolerates a wide array of reactive functional groups with high chemoselectivity. chemrxiv.org It has been successfully applied to the late-stage diversification of numerous commercial drug molecules. chemrxiv.org
The mechanism involves the formation of an N-difluoromethylquinolinium salt as a key intermediate through nucleophilic substitution, followed by decarboxylation of the this compound. chemrxiv.orgchemrxiv.org The success of this N-difluoromethylative dearomatization is dependent on the nucleophilicity and steric environment of the nitrogen atom within the heteroarene ring. chemrxiv.org In some cases, this method allows for the incorporation of two difluoromethyl units into the N-heterocycle. chemrxiv.org
Difluoromethylation of Alcohols, Thiols, and Phenols
While the difluoromethylation of phenols with this compound is well-established, its application to alcohols and thiols presents different challenges due to differences in acidity. rsc.org The higher pKa of alkyl alcohols compared to phenols means that they are less effectively deprotonated under basic conditions. rsc.org However, research has shown that alcohols can react directly with difluorocarbene, generated from precursors like TMSCF2Br, without prior deprotonation. cas.cn This has enabled the development of methods for the difluoromethylation of primary, secondary, and even tertiary alcohols under mild, solvent-free mechanochemical conditions, providing the corresponding difluoromethyl ethers in excellent yields. chinesechemsoc.org
Chemoselective difluoromethylation can be achieved by tuning the reaction conditions. For instance, in a molecule containing both an alcohol and a phenol (B47542) group, weakly acidic conditions can selectively lead to the difluoromethylation of the alcohol's O–H bond, whereas basic conditions favor the difluoromethylation of the phenol. rsc.orgcas.cn
Visible-light photoredox catalysis offers another efficient one-pot method for the difluoromethylation of both phenols and thiophenols using this compound as the difluoromethylating agent. acs.org This protocol tolerates a wide range of functional groups and provides good yields of O- and S-difluoromethylated products. acs.org
Synthesis of Complex Fluorinated Heterocycles
This compound is a key fluorine source for the modular synthesis of various complex fluorinated heterocyclic compounds, which are highly sought after in medicinal and biological chemistry.
Cyclic β-Difluoroamines and Nitrogen-Containing Heterocycles
A modular, two-step synthesis has been developed to access cyclic β-fluoroalkyl amines. chemrxiv.orgrsc.org This method utilizes a photoredox-catalyzed cyclization and hydrogen atom transfer reaction of bromodifluoroethylamines. nottingham.ac.ukacs.org The necessary bromodifluoroethylamine precursors are prepared through a three-component coupling reaction involving primary amines, aldehydes, and this compound, which serves as the source of the bromodifluoromethyl group. chemrxiv.orgacs.orgrsc.org This approach is significant as it provides access to functionalized cyclic fluorinated amines, which are valuable for drug discovery, without relying on hazardous fluorinating reagents like DAST or lengthy synthetic sequences. rsc.orgrsc.orgchemrxiv.org The reaction is initiated by visible light and has been shown to be applicable to a range of alkenyl and alkynyl amines. nottingham.ac.uk
Difluoroalkylated Isoquinolines
This compound derivatives are instrumental in the synthesis of 1-difluoroalkylated isoquinolines. nih.gov One general method involves a palladium-catalyzed radical cascade difluoroalkylation-cyclization of vinyl isocyanides with bromodifluoroacetic derivatives. nih.govrsc.org This reaction proceeds to form the difluoroalkylated cyclization products which can be further converted into other valuable gem-difluoro-containing compounds. nih.gov
Another approach utilizes a copper/B2pin2 system to promote the cyclization of vinyl isocyanides with bromodifluoroacetic derivatives, which also yields various 1-difluoroalkylated isoquinolines. mdpi.com Mechanistic studies suggest that this transformation likely proceeds through a tandem radical cyclization process and can also be promoted by visible light. mdpi.com
Environmental Fate and Toxicological Research on Bromodifluoroacetic Acid
Environmental Occurrence and Formation as a Haloacetic Acid (HAA)
Bromodifluoroacetic acid is recognized as a disinfection byproduct (DBP), a group of compounds formed during water treatment processes. wikipedia.orgnih.gov Haloacetic acids, in general, are some of the most prevalent classes of DBPs found in treated drinking water. wikipedia.org
Formation in Disinfection By-products
The formation of this compound and other haloacetic acids is an unintended consequence of water disinfection. nih.gov When disinfectants like chlorine are introduced into water, they react with naturally occurring organic matter (NOM) present in the source water. nih.govgov.nl.ca If bromide ions are also present in the water, they can be oxidized to form reactive bromine species, which then participate in the formation of brominated DBPs, including this compound. nih.gov The concentration of bromide ions, pH, temperature, and the duration of disinfectant contact all influence the types and quantities of HAAs formed. nih.govgov.nl.ca
The general chemical reaction for the formation of HAAs can be summarized as:
Disinfectant + Natural Organic Matter + [Bromide] → Haloacetic Acids + Other Disinfection By-products
Several haloacetic acids have been identified in disinfected water, with regulations often focusing on a specific group. For instance, the U.S. Environmental Protection Agency (EPA) regulates a group of five HAAs known as HAA5, which includes chloroacetic acid, dichloroacetic acid, trichloroacetic acid, bromoacetic acid, and dibromoacetic acid. wikipedia.org A broader group, HAA9, includes the HAA5 compounds plus bromochloroacetic acid, bromodichloroacetic acid, dibromochloroacetic acid, and tribromoacetic acid. gov.nl.ca While not always explicitly included in these regulated groups, this compound is part of the larger family of HAAs that can be generated during disinfection.
Presence in Environmental Matrices
As a consequence of its formation during water treatment, this compound can be found in various environmental compartments. Its primary matrix of concern is treated drinking water. wikipedia.orgepa.gov From there, it can be introduced into aquatic environments through the discharge of treated wastewater. engineering.org.cn The persistence of HAAs in water is notable, as they are chemically stable. wikipedia.org Studies have shown that the total levels of HAAs in drinking water are not significantly reduced by boiling. wikipedia.org
The presence of various HAAs in different water sources highlights the widespread nature of these disinfection by-products. The specific concentrations and types of HAAs, including this compound, will vary depending on the source water quality and the treatment processes employed.
Degradation Pathways and Environmental Persistence
The environmental fate of this compound is determined by its resistance to degradation. The carbon-fluorine bonds in its structure are particularly strong, contributing to its persistence.
Biotransformation Studies
Information specifically on the biotransformation of this compound is limited in the provided search results. However, the general persistence of per- and polyfluoroalkyl substances (PFAS), a broader category to which this compound belongs, suggests that it is likely to be resistant to microbial degradation.
Chemical Degradation Processes
Detailed studies on the specific chemical degradation pathways of this compound under typical environmental conditions are not extensively covered in the search results. However, its stability as a haloacetic acid suggests a low potential for abiotic degradation processes like hydrolysis. wikipedia.org Advanced oxidation processes, which are sometimes used in water treatment, could potentially degrade this compound, but specific data is not available.
Toxicological Research Methodologies and Findings
Toxicological research on haloacetic acids, including this compound, utilizes both in vitro and in vivo models to understand their potential health effects. nih.gov These studies are crucial for assessing the risks associated with exposure to these compounds in drinking water.
Animal studies have been fundamental in evaluating the toxicity of various HAAs. wikipedia.org For example, research on compounds structurally related to this compound, such as bromodichloroacetic acid, has provided insights into the potential carcinogenicity of this class of compounds. In studies with F344/NTac rats, there was clear evidence of carcinogenic activity of bromodichloroacetic acid in females, based on increased incidences of mammary gland fibroadenoma and carcinoma. nih.gov In B6C3F1/N mice, there was clear evidence of carcinogenic activity in males, with increased incidences of hepatocellular carcinoma and hepatoblastoma. nih.gov
The table below summarizes some of the findings for a related haloacetic acid, bromodichloroacetic acid, which can inform the potential toxicological profile of this compound.
| Compound | Animal Model | Observed Effects |
|---|---|---|
| Bromodichloroacetic acid | Female F344/NTac rats | Increased incidences of fibroadenoma and carcinoma of the mammary gland. nih.gov |
| Bromodichloroacetic acid | Male B6C3F1/N mice | Increased incidences of hepatocellular carcinoma and hepatoblastoma. nih.gov |
| Bromodichloroacetic acid | Female B6C3F1/N mice | Increased incidences of hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma. nih.gov |
Epidemiological studies have also investigated the association between exposure to disinfection by-products as a whole and various health outcomes in human populations. nih.gov These studies often look at populations consuming chlorinated water and have suggested a potential link to an increased risk of certain cancers, such as bladder cancer. nih.gov However, a significant challenge in these studies is isolating the effects of individual DBP species. nih.gov
Comparative Toxicology with Other Haloacetic Acids
Haloacetic acids (HAAs) are a class of chemical compounds that can form as by-products during water disinfection processes. nih.gov this compound belongs to this family, which includes various other compounds where halogen atoms like chlorine, bromine, or iodine are substituted onto an acetic acid backbone. nih.gov The toxicity of haloacetic acids can vary significantly based on the type and number of halogen substitutions.
Generally, the dihaloacetic acids are recognized as male reproductive toxicants in animal models, particularly in rats and mice. nih.gov For instance, studies on dibromoacetic acid (DBA) and dichloroacetic acid (DCA) have demonstrated these effects. nih.gov In comparison, specific toxicological data for this compound is less comprehensive.
Research on a range of haloacetates has revealed differences in potency and efficacy in inducing biological effects. For example, in studies of peroxisome proliferation in rat hepatocytes, the potency varied with the type and extent of halogen substitution. nih.gov Within the monohalo-substituted series, the order of potency was found to be iodo > bromo > chloro, with the fluoro analog being largely inactive. nih.gov For di- and tri-haloacetates, the potency was generally similar, with difluoroacetate (B1230586) and dibromoacetate showing a marked induction of peroxisomal enzymes. nih.gov
The National Toxicology Program (NTP) has evaluated several HAAs and concluded that there is sufficient evidence of carcinogenicity in experimental animals for compounds like bromochloroacetic acid (BCA), bromodichloroacetic acid (BDCA), dibromoacetic acid (DBA), and dichloroacetic acid (DCA), all of which have been shown to induce tumors in rodents. nih.gov
In Vitro and In Vivo Toxicological Assessments
Detailed in vitro and in vivo toxicological assessments specifically for this compound are not extensively available in public literature. fluorochem.co.ukspectrumrx.com Safety Data Sheets for the compound often state that no toxicological data is available. fluorochem.co.ukcymitquimica.com
However, toxicological assessments of other haloacetic acids can provide a comparative context. In vitro studies using primary rat hepatocytes have been employed to examine the structure-activity relationships of various haloacetates in inducing peroxisome proliferation. nih.gov These studies tested haloacetates with different halogen substitutions (iodo, bromo, chloro, and fluoro) and degrees of substitution (mono, di, and tri). nih.gov Significant differences in potency and efficacy were observed, with difluoroacetate and dibromoacetate being potent inducers of peroxisomal palmitoyl-CoA oxidation. nih.gov
In vivo studies on other haloacetic acids have identified specific target organs and effects. For example, studies on male rats exposed to dibromoacetic acid via gavage showed histopathological evidence of altered spermatid development. who.int Similarly, studies on bromochloroacetic acid in rats indicated adverse reproductive outcomes at certain concentrations, such as a decrease in the number of live fetuses per litter. who.int For bromodichloroacetic acid, while no in vivo toxicity studies of the compound administered alone were available, it was noted that its metabolism might differ qualitatively and quantitatively from other HAAs, potentially leading to different toxic effects. nih.govnih.gov
Endpoints of Toxicological Relevance (e.g., Hepatotoxicity, Reproductive Effects, Genotoxicity)
While specific data for this compound on key toxicological endpoints is limited, research on related haloacetic acids highlights several areas of concern.
Hepatotoxicity: Liver toxicity is a known effect of several haloacetic acids. nih.gov Dichloroacetic acid (DCA) and trichloroacetic acid (TCA) are recognized as hepatocarcinogenic in rodents. nih.gov DCA has been shown to cause hepatomegaly, cytomegaly, and glycogen (B147801) accumulation in the hepatocytes of mice. nih.gov The hepatotoxic effects of compounds like dibromoacetic acid and dichloroacetic acid are thought to be partly mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov
Reproductive Effects: Several dihaloacetic acids have been identified as male reproductive toxicants. nih.gov Studies in male rats have shown that dibromoacetic acid can cause delayed or altered spermiation. who.int However, in one study, no significant effects on reproductive outcomes were seen in females inseminated with sperm from males treated with dibromoacetic acid. who.int For monobromoacetic acid, a study involving a single gavage dose to male rats found no adverse reproductive effects on endpoints such as organ weights, sperm parameters, or seminiferous tubule histology. who.int
Genotoxicity: The genotoxicity of haloacetic acids varies. Bromochloroacetic acid has produced positive results for inducing DNA damage in Chinese hamster ovary cells. nih.gov It has also been shown to cause a significant increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver DNA of mice, which is a marker of oxidative DNA damage. nih.gov In contrast, data for monobromoacetic acid has been mixed. who.int Chlorodibromoacetic acid was found to be positive in the comet assay, although it was the least potent among nine other haloacetic acids tested. nih.gov
Mechanistic Toxicology (e.g., Oxidative Stress, Peroxisome Proliferation Induction)
The mechanisms underlying the toxicity of haloacetic acids are believed to involve processes such as oxidative stress and the induction of peroxisome proliferation.
Oxidative Stress: There is evidence that some haloacetic acids can induce oxidative stress, leading to cellular damage. Bromoacetic acid has been shown to cause oxidative stress in the kidneys of chickens by disrupting mitochondrial function and the Nrf2 antioxidant pathway. nih.gov Similarly, bromochloroacetic acid has been demonstrated to cause oxidative damage to DNA in the livers of mice, as indicated by increased levels of 8-OHdG adducts. nih.gov This DNA damage from oxidative stress may contribute to the hepatocarcinogenicity of these chemicals. nih.gov
Peroxisome Proliferation Induction: Peroxisome proliferators are a structurally diverse group of chemicals that can cause a significant increase in the size and number of peroxisomes in the liver cells of rodents. iarc.fr This response is typically accompanied by the induction of enzymes involved in the peroxisomal fatty acid β-oxidation cycle. iarc.fr The induction of peroxisome proliferation via the activation of the peroxisome proliferator-activated receptor alpha (PPARα) has been proposed as a mechanism for the hepatocarcinogenic action of compounds like trichloroacetate (B1195264) (TCA) and dichloroacetate (B87207) (DCA). nih.gov In vitro studies on a series of haloacetates showed that difluoroacetate and dibromoacetate were particularly effective at inducing peroxisomal palmitoyl-CoA oxidation in rat hepatocytes, suggesting a significant interaction with this pathway. nih.gov The induction of peroxisome proliferation is a key event in the proposed mechanism of liver tumor formation for these compounds in rodents. iarc.fr
Analytical Methods for the Detection and Quantification of Bromodifluoroacetic Acid
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of bromodifluoroacetic acid from complex mixtures. Different chromatographic methods, including gas, high-performance liquid, and ion chromatography, are employed, often in conjunction with sensitive detectors.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a widely used technique for the analysis of haloacetic acids (HAAs), including this compound. thermofisher.com Standard methods, such as those approved by the U.S. EPA (e.g., Methods 552.1, 552.2, and 552.3), typically involve a multi-step process. thermofisher.comrestek.comepa.gov This process includes the extraction of HAAs from the sample, often using liquid-liquid microextraction with a solvent like methyl tert-butyl ether (MTBE), followed by a derivatization step to convert the acidic analytes into more volatile forms, such as methyl esters. thermofisher.comnih.gov This conversion is often achieved using reagents like acidic methanol (B129727) or diazomethane. thermofisher.com
Following derivatization, the sample is analyzed by GC, commonly with an electron capture detector (GC-ECD), which is particularly sensitive to halogenated compounds. thermofisher.comrestek.com However, GC coupled with mass spectrometry (GC-MS) offers enhanced specificity and can provide cleaner baselines with fewer interfering peaks compared to GC-ECD. nih.gov GC-MS methods have been developed for the analysis of all nine HAAs, demonstrating good performance with low detection limits. nih.govnih.gov The use of a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode allows for targeted analysis of specific ions, improving sensitivity and selectivity. anchem.pl
Recent advancements in GC technology, such as the use of ultra-low bleed stationary phases and integrated guard columns, have further improved the chromatographic performance for HAA analysis, resulting in excellent peak shapes and separation. anchem.pl Despite the robustness of GC-based methods, the derivatization step can be time-consuming and a potential source of error. thermofisher.comlcms.cz
High-Performance Liquid Chromatography (HPLC) coupled with Detectors (e.g., Fluorescence)
High-performance liquid chromatography (HPLC) offers a powerful alternative to GC for the analysis of this compound and other HAAs, often with the advantage of direct injection without the need for derivatization. lcms.cznih.gov This simplifies sample preparation and reduces the risk of analyte loss. lcms.cz Reversed-phase liquid chromatography is a common approach, utilizing columns that can effectively separate ionic analytes like HAAs. lcms.czresearchgate.net
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become a prominent technique for HAA analysis due to its high sensitivity and selectivity. perkinelmer.comlcms.cziwaponline.com This method allows for the simultaneous analysis of multiple HAAs in a single run. lcms.cz The mass spectrometer is typically operated in the negative ionization multiple reaction monitoring (MRM) mode, which provides specific detection of the target analytes. iwaponline.com The mobile phase composition, often a mixture of water and an organic solvent like methanol with a small amount of acid modifier such as formic acid, is crucial for achieving optimal separation, especially for the smaller, more polar HAAs. researchgate.netiwaponline.com
While fluorescence detection is a common HPLC detector, its direct application to the analysis of non-fluorescent compounds like this compound would require a derivatization step to introduce a fluorescent tag. However, the primary focus in modern HAA analysis has shifted towards the superior sensitivity and specificity of mass spectrometry detection. HPLC methods coupled with electrochemical detectors have also been explored for the analysis of haloacetic acids, offering an alternative that avoids derivatization. nih.gov
Ion Chromatography (IC) for Organic Acids
Ion chromatography (IC) is a well-established technique for the analysis of organic acids, including haloacetic acids. thermofisher.comshimadzu.com IC with suppressed conductivity detection is a preferred method as it allows for the separation of a wide range of organic acids and inorganic anions with high sensitivity. thermofisher.comlcms.cz This is particularly advantageous as many organic acids have poor UV absorption, making UV detection less effective. lcms.cz
The separation in IC is typically achieved using anion-exchange columns with a hydroxide (B78521) gradient elution. lcms.czthermofisher.com The choice of the anion-exchange chemistry is critical for achieving optimal resolution of the target analytes from matrix ions. thermofisher.com For complex matrices, two-dimensional matrix elimination IC (MEIC) can be employed to enhance sensitivity and selectivity. thermofisher.com
Coupling ion chromatography with tandem mass spectrometry (IC-MS/MS) combines the excellent separation capabilities of IC with the highly sensitive and selective detection of MS. lcms.czmetrohm.com This hyphenated technique is robust for the determination of ionic compounds like organic acids in various matrices, including drinking water. lcms.czmetrohm.com IC-MS/MS methods have been successfully developed for the direct injection analysis of haloacetic acids, offering low detection limits and high accuracy. lcms.cz
| Analytical Method | Principle | Sample Preparation | Common Detector | Key Advantages |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Liquid-liquid extraction and derivatization to form volatile esters. thermofisher.comnih.gov | Electron Capture Detector (ECD), Mass Spectrometry (MS). thermofisher.comnih.gov | High resolution, established standard methods. thermofisher.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase at high pressure. | Often direct injection, sometimes pH adjustment. lcms.cziwaponline.com | Mass Spectrometry (MS/MS), Electrochemical Detector. nih.goviwaponline.com | No derivatization required, high sensitivity and specificity with MS/MS. lcms.cz |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity for an ion exchanger. | Direct injection, sometimes dilution and filtration. lcms.czlcms.cz | Suppressed Conductivity, Mass Spectrometry (MS/MS). thermofisher.commetrohm.com | Excellent for ionic species, high sensitivity with suppressed conductivity. thermofisher.com |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules. wikipedia.orgebsco.com It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H (proton) and ¹⁹F (fluorine). wikipedia.orgalfa-chemistry.com For this compound, both ¹H and ¹⁹F NMR are highly informative.
¹H NMR: The proton NMR spectrum of this compound would show a signal for the acidic proton of the carboxylic acid group. The chemical shift of this proton is typically in the downfield region of the spectrum. fujifilm.com In deuterated solvents, this proton may exchange, leading to its disappearance from the spectrum.
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.commagritek.com The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the two equivalent fluorine atoms. The chemical shift of this peak provides information about the electronic environment of the fluorine nuclei, which are influenced by the adjacent bromine and carboxylic acid groups. google.com The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular structure, making it an excellent tool for identifying and differentiating fluorinated compounds. alfa-chemistry.com
The following table summarizes typical NMR data for this compound derivatives.
| Nucleus | Type of Spectrum | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹⁹F | ¹⁹F NMR | CDCl₃ | 16.8 (for CF₂Br in ethyl bromodifluoroacetate) | google.com |
| ¹H | ¹H NMR | CDCl₃ | 4.42 (for -CH₂- in ethyl bromodifluoroacetate) | google.com |
| ¹H | ¹H NMR | CDCl₃ | 1.40 (for -CH₃ in ethyl bromodifluoroacetate) | google.com |
| ¹H | ¹H NMR | N/A | 3.6 (for -CH₃ in methyl bromodifluoroacetate) | fluorine1.ru |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.gov When coupled with a chromatographic separation method like GC or LC, it becomes a highly powerful tool for both quantification and structural confirmation. nih.govperkinelmer.com
In the analysis of this compound, mass spectrometry can provide a fragmentation pattern that is characteristic of the molecule's structure. The molecular ion peak would confirm the molecular weight of the compound. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance.
When analyzing the thermolysis products of bromodifluoroacetic anhydride, mass spectrometry was used to identify the resulting compounds, such as dibromodifluoromethane (B1204443) and bromodifluoroacetyl bromide, by their molecular ions and fragmentation patterns. acs.org For instance, the most abundant ion in the mass spectrum of bromodifluoroacetyl bromide was found at m/z 129, corresponding to the [CF₂Br]⁺ fragment. acs.org This demonstrates the utility of MS in identifying fragments and elucidating the structure of the parent molecule.
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is a critical step for the accurate analysis of this compound, especially in complex matrices like environmental water samples. Direct analysis of this polar and often low-concentration analyte can be challenging. Therefore, various strategies involving extraction, cleanup, and derivatization are employed to enhance detection and quantification, particularly for chromatographic methods like Gas Chromatography (GC).
Sample Preparation
For aqueous samples, a common initial step is acidification. For instance, in the analysis of haloacetic acids in drinking water, samples are often adjusted to a low pH (e.g., pH 2) with an acid like sulfuric acid. cranfield.ac.uk This protonates the carboxylic acid, making it less water-soluble and more amenable to extraction.
Liquid-liquid extraction (LLE) is a widely used technique to isolate haloacetic acids from water. researchgate.net A solvent such as methyl tert-butyl ether (MTBE) is used to extract the analytes from the acidified water sample. cranfield.ac.uk The efficiency of LLE can be influenced by the ionic strength of the sample. cranfield.ac.uk
Derivatization
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. For this compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis. gcms.cz
The most common derivatization reaction for carboxylic acids is esterification , which converts the polar carboxylic acid group into a less polar and more volatile ester. gcms.cz This is typically achieved by reacting the acid with an alcohol in the presence of an acidic catalyst. gcms.cz For example, reacting this compound with methanol in the presence of sulfuric acid would yield methyl bromodifluoroacetate. cranfield.ac.uk
Another powerful derivatization reagent is pentafluorobenzyl bromide (PFBBr) . nih.gov PFBBr reacts with carboxylic acids to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD), a common detector used in GC. gcms.cznih.gov This method is particularly useful for trace-level analysis. gcms.cz
The derivatization process itself requires optimization of several parameters, including reaction time, temperature, and pH, to ensure the reaction goes to completion. nih.gov For instance, the derivatization of short-chain fatty acids with PFBBr was optimized for 90 minutes at 60°C and a pH of 7. nih.gov
The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.
The following table summarizes common derivatization strategies for the analysis of this compound:
| Derivatization Reagent | Resulting Derivative | Analytical Technique | Key Advantages |
| Alcohols (e.g., Methanol, Ethanol) with Acid Catalyst | Alkyl esters (e.g., Methyl bromodifluoroacetate) | GC-MS, GC-ECD | Improves volatility and thermal stability. cranfield.ac.ukgcms.cz |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | GC-ECD, GC-MS | High sensitivity for trace analysis. gcms.cznih.gov |
| Silylating Agents (e.g., BSTFA) | Trimethylsilyl esters | GC-MS | Effective for a range of functional groups. |
Future Directions and Research Opportunities in Bromodifluoroacetic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of bromodifluoroacetic acid and its derivatives is pivotal for their application in various chemical industries. lookchem.com Traditional methods often rely on harsh reagents and conditions, prompting a shift towards more sustainable and efficient synthetic strategies. google.com Current research focuses on improving yield, reducing environmental impact, and enhancing safety and scalability.
One established method involves the oleum-mediated dehalogenation of 1,2-dibromo-1,1-difluoro-2,2-dichloroethane. This process, however, presents challenges that researchers are working to optimize. For instance, elevating the sulfonation temperature above 50°C can risk decomposition of the bromodifluoroacetyl chloride intermediate. Another approach involves the bromination of tetrafluoroethylene (B6358150), followed by treatment with mercuric oxide and sulfuric acid. This route is hampered by low yields (under 30%) and the significant environmental and toxicity risks associated with mercury compounds, making it less suitable for industrial-scale production. google.com
A significant area of development is the use of flow chemistry. wuxiapptec.com Flow reactors offer superior control over reaction parameters like temperature and mixing, which can lead to cleaner reactions, higher yields, and improved safety, especially for potentially hazardous reactions. wuxiapptec.commdpi.combeilstein-journals.org The development of continuous flow processes for producing this compound derivatives is a key goal, aiming to make their synthesis more amenable to large-scale, efficient production. rsc.orgnbinno.com For example, flow chemistry platforms have been developed to prepare derivatives in multigram quantities with high productivity. rsc.org
| Synthetic Approach | Key Reagents | Advantages | Disadvantages/Challenges |
| Oleum-Mediated Dehalogenation | 1,2-dibromo-1,1-difluoro-2,2-dichloroethane, Oleum (B3057394) | High efficiency (up to 80%) | Risk of product decomposition at elevated temperatures |
| Catalytic Bromination | Tetrafluoroethylene, HgO, H₂SO₄ | Alternative route | Low yield (≤30%), toxicity of mercury reagents |
| Flow Chemistry | Various (e.g., using this compound as a precursor) | Enhanced safety, scalability, precise control, high productivity wuxiapptec.comrsc.org | Requires specialized equipment |
Exploration of Undiscovered Reactivity Modes
This compound is a versatile building block, primarily valued as a source for introducing the difluoromethyl (CF₂H) or difluorocarbene (CF₂) moiety into organic molecules. rsc.orgrsc.org Research is actively exploring new ways to harness its reactivity, moving beyond traditional substitution reactions.
Recent studies have highlighted its use in difluoromethylation reactions under mild conditions. rsc.org One streamlined approach allows for the efficient difluoromethylation of phenols using this compound in the presence of a simple base like potassium carbonate, yielding structurally diverse aryl difluoromethyl ethers. rsc.orgrsc.orgnih.gov This method is notable for its broad functional group compatibility and its utility in the late-stage modification of complex molecules. rsc.orgrsc.org
The generation of radical species from this compound and its derivatives is a key area of modern research. Copper-catalyzed reactions, for example, can generate difluoroalkyl radicals from this compound derivatives. mdpi.com These radicals can then participate in a variety of transformations, including cyclizations and multicomponent reactions, to build complex molecular architectures. mdpi.com Mechanistic studies suggest these transformations can proceed through radical chain reactions or involve organometallic copper intermediates. mdpi.com
Photoredox catalysis has also emerged as a powerful tool to unlock new reactivity. rsc.org Visible-light-mediated reactions can initiate the formation of radicals from bromodifluoroalkyl precursors, which are themselves prepared from this compound. rsc.org This strategy has been successfully applied to the synthesis of complex, fluorine-containing nitrogen heterocycles through intramolecular cyclization. rsc.org
Future investigations will likely focus on discovering new catalytic systems (e.g., using other transition metals or developing novel photocatalysts) to further expand the reaction scope. The goal is to achieve transformations that are currently difficult, such as the selective difluoromethylation of unactivated C-H bonds, and to develop enantioselective methods for creating chiral fluorinated centers.
| Reaction Type | Catalyst/Conditions | Transformation | Significance |
| O-Difluoromethylation | Potassium Carbonate | Converts phenols to aryl difluoromethyl ethers rsc.orgrsc.org | Inexpensive, operationally simple, broad scope rsc.orgrsc.org |
| Radical Cyclization | Copper(I) | Forms functionalized heterocycles mdpi.com | Access to complex structures from simple precursors mdpi.com |
| Photoredox Cyclization | Iridium photocatalyst, Visible light | Synthesizes cyclic β-fluoroalkyl amines rsc.org | Mild conditions, modular two-step synthesis rsc.org |
| Deoxytrifluoromethylation | Copper catalyst | Converts alcohols to trifluoromethanes via bromodifluoroacetate esters nih.govkuleuven.be | Streamlines access to trifluoromethyl compounds kuleuven.be |
Expansion of Applications in Bio- and Material Sciences
The unique properties conferred by fluorine atoms mean that this compound and its derivatives are crucial intermediates in the development of advanced materials and biologically active molecules. chemimpex.comresearchgate.net
In Bio-Sciences: In medicinal and agricultural chemistry, the incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. chemimpex.comresearchgate.net this compound serves as a key building block for synthesizing fluorinated analogues of existing drugs and novel therapeutic agents. lookchem.com For example, the aryl difluoromethyl ether motif, accessible from this compound, is found in several blockbuster pharmaceuticals. rsc.org Research has demonstrated its use in preparing intermediates for potential anti-cancer agents and anti-inflammatory drugs. rsc.org The compound is also utilized in the synthesis of agrochemicals like herbicides and pesticides, where the fluorinated groups can increase efficacy. chemimpex.com
In Material Sciences: this compound is instrumental in creating specialized fluorinated polymers and materials. These materials often exhibit superior thermal stability, chemical resistance, and low surface energy, making them valuable for high-performance coatings, sealants, and advanced electronics. For instance, derivatives of this compound have been used to synthesize fluorinated polymers with enhanced properties. Furthermore, its derivatives can serve as precursors for functional materials such as fluorine-containing polymers and intermediates for solid polymer electrolytes used in fuel cells. google.com Ethyl bromodifluoroacetate, a common derivative, is used to produce specialty chemicals like fluorinated surfactants. chemimpex.com
Future research aims to leverage this compound to create novel "smart" materials with responsive properties, advanced drug-delivery systems, and more effective and environmentally safer agrochemicals. The development of straightforward synthetic methods using this building block is critical for structure-activity relationship (SAR) studies in drug discovery. rsc.org
| Field | Application | Example |
| Medicinal Chemistry | Intermediate for pharmaceuticals lookchem.com | Synthesis of OCF₂H-containing drug candidates like anti-inflammatory agents and HIF-2α inhibitors rsc.org |
| Agricultural Chemistry | Synthesis of herbicides and pesticides | Development of crop protection products with enhanced efficacy chemimpex.com |
| Polymer Chemistry | Precursor for fluorinated polymers | Creation of materials with high thermal stability and chemical resistance for coatings |
| Materials Science | Intermediate for functional materials google.com | Synthesis of intermediates for solid polymer electrolytes in fuel cells google.com |
Advanced Mechanistic and Computational Investigations
Understanding the precise mechanisms by which this compound reacts is crucial for optimizing existing transformations and designing new ones. Advanced mechanistic and computational studies are providing unprecedented insight into its chemical behavior.
Experimental mechanistic studies often involve identifying intermediates and testing for the presence of certain reactive species, such as free radicals. For example, in copper-catalyzed reactions involving derivatives of this compound, mechanistic investigations have suggested the involvement of difluoroalkyl radical intermediates. mdpi.com These studies help to elucidate whether a reaction proceeds via a radical chain mechanism or through a catalytic cycle involving different oxidation states of a metal, such as Cu(I), Cu(II), and Cu(III). mdpi.com Similarly, studies on the copper-catalyzed conversion of allylic bromodifluoroacetates to trifluoromethanes suggest a catalytic cycle distinct from previously reported copper-mediated reactions, likely involving a key LₙCu–CF₃ intermediate. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying these reactions. rsc.orgepa.gov DFT calculations allow researchers to model reaction pathways, calculate the energy barriers of transition states, and predict the feasibility and selectivity of a reaction before it is attempted in the lab. rsc.org For example, computational studies can help explain the high energy barrier associated with certain copper-catalyzed cross-coupling reactions or predict how different ligands on a metal catalyst will affect reactivity and selectivity. rsc.orgrsc.org Quantum chemical calculations can even be used for retrosynthetic analysis, helping to devise synthetic routes to complex molecules. rsc.org Molecular docking and molecular dynamics (MD) simulations can predict how molecules derived from this compound might interact with biological targets like enzymes.
Future research will see a deeper integration of computational and experimental approaches. The use of advanced computational methods will be key to predicting new types of reactivity, designing novel catalysts with high efficiency and selectivity, and understanding the complex interplay of factors that govern reaction outcomes. rsc.orgrsc.org
| Investigation Type | Method/Tool | Focus of Study | Insights Gained |
| Experimental | Radical trapping experiments | Detection of radical intermediates in copper-catalyzed reactions mdpi.com | Confirmation of free-radical pathways mdpi.com |
| Experimental | Kinetic studies | Analysis of reaction rates under different conditions | Understanding the influence of reagents and catalysts on reaction speed nih.gov |
| Computational | Density Functional Theory (DFT) rsc.org | Calculation of transition state energies and reaction pathways rsc.orgrsc.org | Prediction of reaction outcomes and rational catalyst design rsc.org |
| Computational | Molecular Docking/MD Simulation | Simulation of binding between derived molecules and biological targets | Prediction of biological activity and interaction modes |
Comprehensive Environmental and Health Risk Assessment Research
While this compound is a valuable synthetic tool, its status as a halogenated organic compound necessitates thorough investigation into its potential environmental and health impacts. lookchem.com Research in this area is critical for ensuring its safe handling, use, and disposal.
Studies focus on the environmental fate of this compound, including its persistence and degradation pathways in soil and water. lookchem.com As a haloacetic acid, it belongs to a class of compounds that can be formed as disinfection byproducts in water treatment, although this compound itself is primarily used in industrial synthesis. lookchem.com Understanding how it behaves in ecosystems is crucial for assessing its potential risks. lookchem.com The United States Environmental Protection Agency (EPA) maintains databases that compile information on such chemicals, including monitoring and exposure data, which are essential for comprehensive risk assessment. epa.govepa.gov
Toxicological research is aimed at characterizing the potential health hazards. The compound is classified as corrosive and can cause severe skin burns and eye damage. apolloscientific.co.ukfluorochem.co.uk Inhalation may cause respiratory irritation. apolloscientific.co.ukwindows.net Hazard assessments from various sources provide GHS (Globally Harmonized System) classifications, which are critical for establishing safe handling protocols in research and industrial settings. nih.govchemscene.com For instance, the sodium salt of this compound has been noted in notifications to ECHA (European Chemicals Agency) as causing skin and eye irritation. nih.gov However, comprehensive data on its long-term effects, such as carcinogenicity or reproductive toxicity, are often limited, prompting further research. scbt.com
Future research priorities include conducting more extensive toxicological studies to fill data gaps on chronic exposure effects. Developing a deeper understanding of its biodegradability and potential for bioaccumulation is also essential. This comprehensive body of research will enable the development of robust risk management strategies and guide the design of safer, next-generation fluorinated compounds with more favorable environmental and health profiles.
| Assessment Area | Focus | Key Findings/Data Points |
| Environmental Fate | Persistence and degradation in ecosystems lookchem.com | Used in environmental studies to understand the effects of halogenated compounds lookchem.com |
| Human Health Hazard | Acute toxicity and irritation potential | Causes severe skin burns and eye damage (GHS05) apolloscientific.co.ukfluorochem.co.uk; May cause respiratory irritation apolloscientific.co.ukwindows.net |
| Regulatory Classification | Transport and waste | Classified as a corrosive liquid for transport (UN1760, Hazard Class 8) scbt.com |
| Data Collection | Exposure monitoring | Included in EPA databases for tracking exposure and physicochemical properties epa.govepa.gov |
Q & A
Basic: How to characterize the purity of bromodifluoroacetic acid in laboratory settings?
Methodological Answer:
Purity assessment typically involves a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 40°C ) with literature values. Discrepancies >2°C indicate impurities.
- Gas Chromatography-Flame Ionization Detection (GC-FID) : Use an internal standard (e.g., naphthalene) and calibrate with a standard curve to quantify components .
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm structural integrity and detect residual solvents .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Store in an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis .
- Maintain temperatures between 2–8°C to slow degradation .
- Use amber glass containers to minimize light-induced decomposition .
Advanced: How can reaction conditions be optimized for this compound-mediated deoxytrifluoromethylation?
Methodological Answer:
Key parameters to optimize:
- Temperature : Reactions at 25°C showed optimal yield in alcohol trifluoromethylation; higher temperatures may accelerate side reactions .
- Catalyst Loading : Titrate stoichiometric equivalents (e.g., 0.25 mmol this compound per 1 mmol substrate) to balance efficiency and cost .
- Sampling Intervals : Monitor reaction progress every 15–60 minutes via GC-FID to identify kinetic bottlenecks .
Advanced: How to address discrepancies in reported physical properties (e.g., boiling points)?
Methodological Answer:
Discrepancies in boiling points (e.g., 134°C vs. 145–160°C ):
- Experimental Validation : Replicate measurements under controlled conditions (e.g., reduced pressure for high-boiling compounds) .
- Literature Cross-Referencing : Prioritize peer-reviewed sources over vendor data. For example, the predicted boiling point of 145.5°C at 760 mmHg aligns with most studies .
Advanced: What methodologies are used to assess the environmental impact of this compound degradation products?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect trifluoroacetic acid (TFA), a persistent degradation product, in water samples at ppb levels .
- Longitudinal Monitoring : Track TFA concentrations in environmental waters over decades to evaluate bioaccumulation risks .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats due to its corrosive nature (GHS Category C) .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Emergency Procedures : For skin contact, rinse immediately with water for 15+ minutes and seek medical attention .
Advanced: How does this compound contribute to fluorinated drug development?
Methodological Answer:
- C–F Bond Formation : Acts as a fluorinating agent in synthesizing bioactive molecules. Its electrophilic bromine facilitates nucleophilic substitution, enabling precise fluorination .
- Metabolic Stability : Fluorine incorporation enhances drug half-life by resisting oxidative metabolism, as seen in FDA-approved fluorinated drugs .
Basic: How to synthesize this compound esters (e.g., ethyl ester)?
Methodological Answer:
- Esterification : React this compound with ethanol in the presence of HSO as a catalyst.
- Purification : Distill at 111–112°C under reduced pressure (70°C/70 mmHg) and confirm purity via refractive index (1.387) .
Advanced: What analytical challenges arise in quantifying reaction intermediates during fluorination?
Methodological Answer:
- Volatility Issues : Use cold trapping or derivatization (e.g., silylation) to stabilize intermediates for GC analysis .
- Matrix Effects : Employ isotope-labeled internal standards (e.g., -analogues) to improve LC-MS accuracy .
Advanced: What mechanistic insights exist for this compound in C–F bond formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
